molecular formula C19H17NO3S B2406713 Methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate CAS No. 896615-96-6

Methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate

Cat. No. B2406713
CAS RN: 896615-96-6
M. Wt: 339.41
InChI Key: JXBMOYKGUOEEAD-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are prepared from enaminones via the reaction with different nucleophiles and electrophiles .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on naphthalene derivatives, including those with specific substitutions similar to the compound , demonstrates diverse applications in synthetic chemistry. For example, Göksu et al. (2003) described a concise synthesis approach starting from naphthalene-2,3-diol to produce 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, highlighting methodologies that could be relevant for synthesizing complex naphthalene derivatives like the one mentioned. This process involves methylation, Friedel-Crafts acylation, and several other steps, showcasing the versatility of naphthalene as a core structure for chemical modifications (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Environmental Chemistry and Reactions

Studies by Phousongphouang and Arey (2002) on the gas-phase reactions of alkylnaphthalenes with nitrate radicals have implications for understanding the atmospheric chemistry of complex naphthalene derivatives. Their work quantifies how naphthalene and its derivatives react with nitrate radicals, providing insight into their nighttime atmospheric degradation, which could be relevant for assessing the environmental stability and behavior of "Methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate" (Phousongphouang & Arey, 2002).

Mechanism of Action

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research will likely continue to explore the synthesis and applications of new thiophene derivatives.

properties

IUPAC Name

methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-11-12(2)24-18(16(11)19(22)23-3)20-17(21)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBMOYKGUOEEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate

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